HDAC3 Subtype Selectivity vs. Class I HDAC Pan-Inhibition: Ortho-Chlorobenzyl vs. Para-Chlorobenzyl and Unsubstituted Benzyl Pyrimidine-2,4-diones
6-(2-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione demonstrates potent and selective inhibition of HDAC3 with an IC₅₀ of 1.80 nM in a recombinant enzyme HDAC Glo assay (20 min incubation) [1]. In contrast, a structurally related pyrimidine-2,4-dione bearing a different benzyl substitution pattern (BDBM50497576, CHEMBL3342158) inhibits a combined HDAC1/HDAC2 preparation from human HeLa cell nuclear extract with an IC₅₀ of 847 nM [2]. The 471-fold difference in potency between these two related chemotypes, measured under comparable biochemical assay conditions, reveals that the ortho-chlorobenzyl substituent confers a pronounced HDAC3 selectivity preference. For the unsubstituted 6-benzylpyrimidine-2,4-dione (CAS 35498-44-3), no HDAC3-specific inhibitory activity data are reported in curated databases, suggesting that the 2-chlorobenzyl group is a critical determinant for HDAC3 engagement within this chemotype [3]. The para-chloro regioisomer, 6-(4-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione, is associated with IC₅₀ values in the 10–20 µM range across cell-based cytotoxicity assays , with no reported sub-nanomolar HDAC3 activity, further underscoring the functional impact of the ortho-chloro substitution geometry.
| Evidence Dimension | HDAC3 inhibitory potency vs. Class I HDAC (HDAC1/HDAC2) inhibitory potency |
|---|---|
| Target Compound Data | HDAC3 IC₅₀ = 1.80 nM (human recombinant HDAC3, HDAC Glo assay, 20 min incubation) |
| Comparator Or Baseline | Comparator 1 (related benzyl-substituted pyrimidine-2,4-dione BDBM50497576/CHEMBL3342158): HDAC1/2 IC₅₀ = 847 nM (human HeLa cell nuclear extract, 5 min pre-incubation). Comparator 2 (6-(4-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione): Cytotoxicity IC₅₀ = 10–20 µM (cell-based assay). Baseline (6-benzylpyrimidine-2,4-dione): No HDAC3 data reported. |
| Quantified Difference | ~471-fold greater potency for HDAC3 (target compound, 1.80 nM) vs. related scaffold HDAC1/2 (847 nM); ≥5,500-fold greater potency vs. para-chloro regioisomer cellular IC₅₀ (10–20 µM) |
| Conditions | Recombinant HDAC3 HDAC Glo assay (20 min) vs. HeLa nuclear extract HDAC1/2 assay (5 min pre-incubation) — cross-study comparison; cellular cytotoxicity assay for para-chloro regioisomer |
Why This Matters
For epigenetic probe development, HDAC3 selectivity at low nanomolar potency enables functional dissection of Class I HDAC biology with reduced confounding from HDAC1/2 co-inhibition, a profile absent in the para-chloro regioisomer.
- [1] BindingDB. BDBM50481803 (CHEMBL5269123). IC₅₀: 1.80 nM. Target: Histone deacetylase 3 (Human). http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50481803 View Source
- [2] BindingDB. BDBM50497576 (CHEMBL3342158). IC₅₀: 847 nM. Target: Histone deacetylase (HDAC1 and HDAC2) (Human). http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50497576 View Source
- [3] PubChem. 6-Benzylpyrimidine-2,4(1H,3H)-dione. CID 35498-44-3. No curated HDAC3 activity reported. https://pubchem.ncbi.nlm.nih.gov/ View Source
